molecular formula C11H13Cl2NO2 B2783974 Tert-butyl 3-amino-2,4-dichlorobenzoate CAS No. 2248346-30-5

Tert-butyl 3-amino-2,4-dichlorobenzoate

Cat. No.: B2783974
CAS No.: 2248346-30-5
M. Wt: 262.13
InChI Key: OTYVTUOQGBXISS-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2,4-dichlorobenzoate is a benzoate ester derivative featuring a tert-butyl ester group, an amino substituent at the 3-position, and chlorine atoms at the 2- and 4-positions of the aromatic ring. This structural configuration imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl group enhances lipophilicity and stability, while the electron-withdrawing chlorine atoms and electron-donating amino group create a polarized aromatic system, influencing reactivity in coupling or substitution reactions .

Properties

IUPAC Name

tert-butyl 3-amino-2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)6-4-5-7(12)9(14)8(6)13/h4-5H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYVTUOQGBXISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=C(C=C1)Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2,4-dichlorobenzoate typically involves the esterification of 3-amino-2,4-dichlorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

3-amino-2,4-dichlorobenzoic acid+tert-butyl alcoholacid catalysttert-butyl 3-amino-2,4-dichlorobenzoate+water\text{3-amino-2,4-dichlorobenzoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-amino-2,4-dichlorobenzoic acid+tert-butyl alcoholacid catalyst​tert-butyl 3-amino-2,4-dichlorobenzoate+water

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of the starting materials and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The amino group in tert-butyl 3-amino-2,4-dichlorobenzoate can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives under specific conditions.

    Reduction Reactions: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Reagents like potassium permanganate or nitric acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products:

  • Substituted benzoates
  • Nitro or nitroso derivatives
  • Amine derivatives

Scientific Research Applications

Chemistry: Tert-butyl 3-amino-2,4-dichlorobenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the development of new drugs targeting specific biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2,4-dichlorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and chlorine groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Chlorinated Benzoate Esters with Amino Substituents

Methyl 3-Amino-2,4-dichlorobenzoate (CAS 98968-66-2)

  • Key Differences :
    • The methyl ester group (vs. tert-butyl) reduces steric hindrance and increases solubility in polar solvents.
    • Lower molecular weight (277.37 g/mol vs. ~293–363 g/mol for tert-butyl analogs) affects crystallinity and melting points.
    • Similarity score of 0.91 to the target compound, indicating overlapping reactivity in amide bond formation but divergent stability profiles .

Methyl 3-Amino-2-chlorobenzoate (CAS 120100-15-4)

  • Key Differences :
    • Lacks the 4-chloro substituent, reducing electron-withdrawing effects and altering regioselectivity in electrophilic substitutions.
    • Higher similarity score (0.94) suggests closer functional equivalence in peptide coupling but reduced halogen-mediated interactions in target binding .

Tert-butyl Benzoate Derivatives with Heterocyclic Modifications

tert-butyl 4-((tert-butoxycarbonyl)amino)-2,6-dichloronicotinate (CAS 1044148-88-0)

  • 2,6-Dichloro substitution (vs.

tert-butyl 4-aminobenzoate

  • Key Differences: No chlorine substituents, leading to reduced electrophilicity and slower reaction kinetics in SNAr (nucleophilic aromatic substitution). Simpler structure reduces steric shielding of the amino group, increasing susceptibility to oxidation .

Complex Esters with Bicyclic or Triazine Systems

Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride (CAS EN300-330388)

  • Key Differences :
    • Bicyclic indene system introduces ring strain and conformational rigidity, limiting rotational freedom compared to the planar benzoate.
    • Hydrochloride salt form enhances aqueous solubility but may complicate purification steps .

tert-butyl 4-{[4-chloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}benzoate

  • Key Differences :
    • Triazine ring with trifluoroethoxy substituent introduces strong electron-deficient character, enabling rapid cross-coupling reactions.
    • Higher molecular weight (MDL ~363 g/mol) and trifluoroethoxy group increase metabolic stability in biological applications .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Reactivity Profile
Tert-butyl 3-amino-2,4-dichlorobenzoate Not Provided ~293–363* 2,4-Cl; 3-NH2; tert-butyl ester Moderate SNAr, peptide coupling
Methyl 3-Amino-2,4-dichlorobenzoate 98968-66-2 277.37 2,4-Cl; 3-NH2; methyl ester High solubility, faster ester hydrolysis
tert-butyl 2,6-dichloronicotinate 1044148-88-0 363.24 2,6-Cl; Boc-protected NH; pyridine Enhanced H-bonding, asymmetric catalysis
Methyl 3-amino-2-chlorobenzoate 120100-15-4 185.60 2-Cl; 3-NH2; methyl ester Limited halogen interactions, lower stability

*Estimated based on tert-butyl ester analogs .

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